Precise Mass Shift Enables Definitive Mass Spectrometric Resolution
Aripiprazole Metabolite-d6 provides a +6 Da mass shift relative to the unlabeled metabolite dehydroaripiprazole. This shift is sufficient to fully resolve the internal standard from the analyte in the mass spectrometer, eliminating cross-talk and ensuring accurate quantitation . In contrast, the unlabeled metabolite has a mass difference of 0 Da, making it indistinguishable from the analyte and completely unsuitable as an internal standard for the metabolite [1].
| Evidence Dimension | Mass Spectrometric Distinguishability from Target Analyte |
|---|---|
| Target Compound Data | +6 Da (MW 255.30 vs unlabeled MW ~249) |
| Comparator Or Baseline | Unlabeled Dehydroaripiprazole: 0 Da |
| Quantified Difference | +6 Da vs 0 Da |
| Conditions | Theoretical, based on incorporation of six deuterium atoms. |
Why This Matters
A distinct mass shift is a fundamental prerequisite for any internal standard to avoid interference with the target analyte.
- [1] Kim, J. Y., et al. (2025). Evaluation of measurement uncertainties in quantifying urinary aripiprazole and dehydroaripiprazole via isotope dilution–LC–MS/MS. Accreditation and Quality Assurance. View Source
